

An In-depth Technical Guide to 4,6-Difluoro-1H-indazole

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Compound of Interest

Compound Name: 4,6-Difluoro-1H-indazole

Cat. No.: B1326394

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Introduction

4,6-Difluoro-1H-indazole is a fluorinated heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. The indazole scaffold, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore found in numerous clinically approved drugs. The strategic placement of fluorine atoms at the 4 and 6 positions can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **4,6-Difluoro-1H-indazole**.

Core Molecular Data

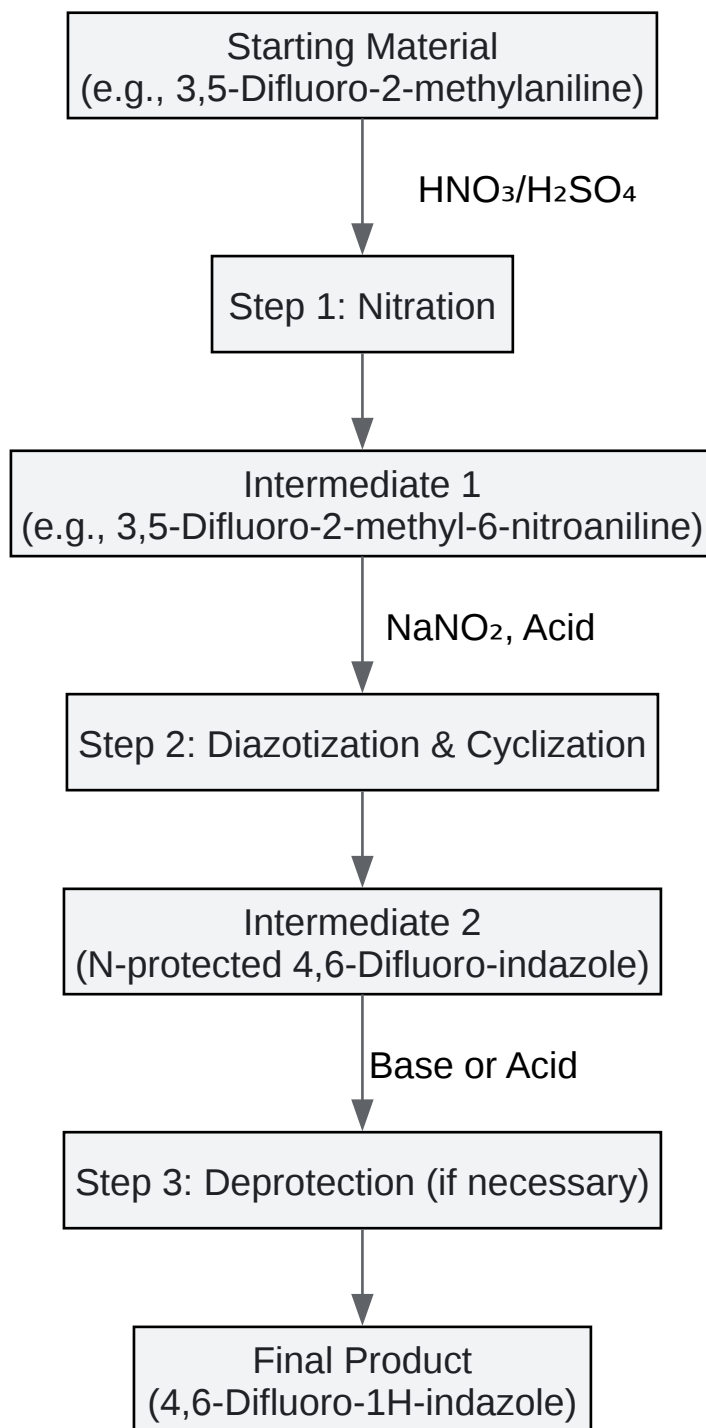
The fundamental physicochemical properties of **4,6-Difluoro-1H-indazole** are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Weight	154.12 g/mol	PubChem[1]
Molecular Formula	C ₇ H ₄ F ₂ N ₂	PubChem[1]
CAS Number	885520-26-3	PubChem[1]
IUPAC Name	4,6-difluoro-1H-indazole	PubChem[1]
Canonical SMILES	<chem>C1=C(C=C(C2=C1NN=C2)F)F</chem>	PubChem[1]
InChI	InChI=1S/C7H4F2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)	PubChem[1]
XLogP3	1.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	154.03425446 Da	PubChem[1]
Monoisotopic Mass	154.03425446 Da	PubChem[1]
Topological Polar Surface Area	28.7 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]

Experimental Protocols: Synthesis of 4,6-Disubstituted Indazoles

The synthesis of 4,6-disubstituted 1H-indazoles has been reported as challenging, with fewer available methods compared to other substitution patterns.[2] Below is a representative, multi-step experimental protocol adapted from methodologies for structurally similar compounds, such as 4-bromo-6-fluoro-1H-indazole, which can serve as a logical framework for the synthesis of **4,6-Difluoro-1H-indazole**. The starting material for this specific target would logically be a 3,5-difluoro-2-methylaniline derivative.

Representative Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **4,6-Difluoro-1H-indazole**.

Detailed Methodologies:

- Step 1: Nitration of the Starting Material
 - Dissolve the substituted aniline (e.g., 3,5-difluoro-2-methylaniline) in concentrated sulfuric acid at a low temperature (e.g., 0°C).
 - Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
 - After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
 - Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
 - Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
- Step 2: Reductive Cyclization or Diazotization This step is a critical ring-forming reaction. One common method involves diazotization followed by intramolecular cyclization.
 - Dissolve the nitroaniline intermediate from Step 1 in a suitable solvent like acetic acid.
 - Add a reducing agent (e.g., iron powder) and heat the mixture (e.g., to 110°C) to reduce the nitro group to an amine.^[3]
 - In a separate flask, prepare a solution of sodium nitrite in water.
 - Cool the reaction mixture containing the newly formed diamine to 0-5°C and slowly add the sodium nitrite solution to form the diazonium salt.
 - The diazonium salt will then cyclize in situ to form the indazole ring. The reaction may require heating after the diazotization step.
 - Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude indazole derivative.
- Step 3: Purification

- The crude **4,6-Difluoro-1H-indazole** can be purified using column chromatography on silica gel, eluting with a solvent system such as ethyl acetate/petroleum ether.
- Characterize the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Applications and Signaling Pathways

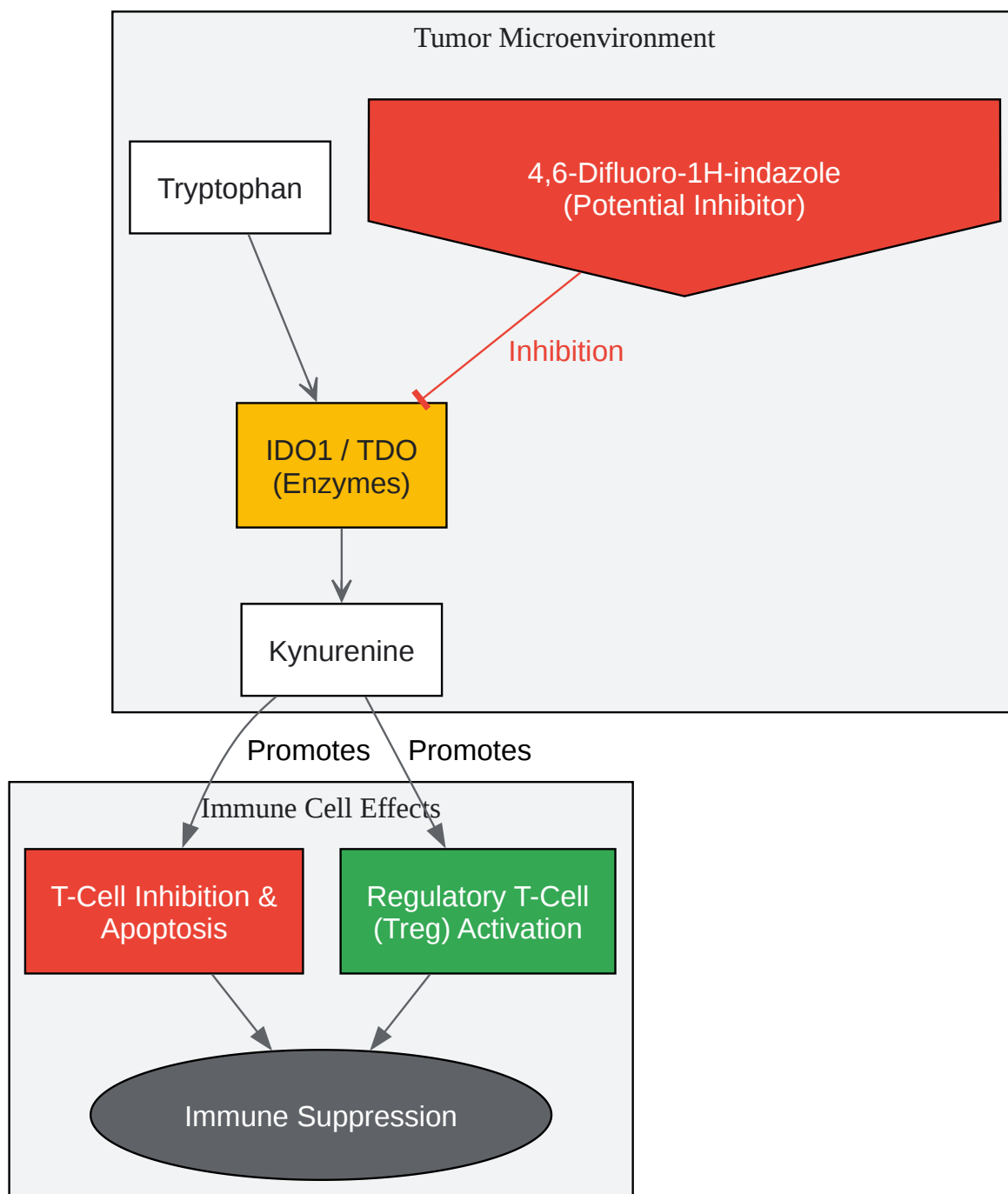
Indazole derivatives are renowned for their wide range of biological activities, particularly as kinase inhibitors in cancer therapy. While the specific biological targets of **4,6-Difluoro-1H-indazole** are not extensively documented, related 4,6-disubstituted indazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[4] These enzymes are critical immune checkpoints in the tumor microenvironment.

IDO1/TDO Signaling Pathway in Cancer

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, tumor cells can overexpress these enzymes to create an immunosuppressive environment.

- **Tryptophan Depletion:** The enzymatic activity of IDO1/TDO depletes the local concentration of the essential amino acid tryptophan. This starvation inhibits the proliferation of effector T cells, which are crucial for anti-tumor immunity.
- **Kynurenine Production:** The accumulation of kynurenine and its downstream metabolites acts as an immunosuppressive signal. These metabolites can induce the apoptosis (programmed cell death) of effector T cells and promote the differentiation of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.

By inhibiting IDO1 and/or TDO, a 4,6-disubstituted indazole derivative could potentially reverse this immunosuppression, thereby restoring the ability of the immune system to recognize and attack tumor cells.



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Caption: Potential inhibition of the IDO1/TDO pathway by indazole derivatives.

Conclusion

4,6-Difluoro-1H-indazole is a compound of significant interest for drug discovery and materials science. Its synthesis, while challenging, opens the door to novel derivatives with potentially enhanced biological activities. The exploration of its role as a potential inhibitor of key enzymes in cancer immunology, such as IDO1 and TDO, highlights its promise as a scaffold for the development of next-generation therapeutics. This guide provides the core technical information necessary for researchers to initiate further investigation into this valuable chemical entity.

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